N-benzylpiperidine-4-carboxamide

Chemical Synthesis Medicinal Chemistry Procurement

Select the free base (CAS 101264-48-6) for sigma-1 ligand SAR studies. Its N-benzylcarboxamide pharmacophore is critical for receptor affinity; substitutions drastically alter Ki values. The free base offers ambient storage stability and a defined 110-112°C melting point, streamlining workflows without inert atmosphere needs. Ensure precise amide reactivity and avoid unwanted byproducts by differentiating from 1-benzyl regioisomers or salt forms.

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
CAS No. 101264-48-6
Cat. No. B110988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylpiperidine-4-carboxamide
CAS101264-48-6
Molecular FormulaC13H19ClN2O
Molecular Weight254.75 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)NCC2=CC=CC=C2.Cl
InChIInChI=1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)
InChIKeyKKXCMMIWHOYQCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylpiperidine-4-carboxamide (CAS 101264-48-6): Product-Specific Differentiation for Research and Industrial Procurement


N-Benzylpiperidine-4-carboxamide (CAS 101264-48-6) is a piperidine-4-carboxamide derivative with molecular formula C13H18N2O and a molecular weight of 218.29 g/mol [1]. It is widely utilized as a synthetic intermediate for sigma-1 receptor ligands, particularly in the preparation of benzo[d]oxazol-2(3H)-one derivatives . Commercially available as a free base with a melting point of 110–112°C and 95% purity , its unsubstituted piperidine nitrogen and benzyl carboxamide side chain provide a distinct scaffold for further derivatization, setting it apart from salt forms and protected analogs.

Why In-Class Piperidine Carboxamide Analogs Cannot Be Substituted for N-Benzylpiperidine-4-carboxamide


The N-benzylcarboxamide moiety is a critical pharmacophoric element whose substitution significantly alters sigma receptor binding affinity and selectivity [1]. Replacing this group with cyclic or linear moieties can shift Ki values by orders of magnitude, rendering the resulting compound ineffective for targeted sigma-1 ligand development [1]. Furthermore, the free base form exhibits distinct physicochemical properties—such as melting point (110–112°C), powder form, and ambient storage stability—compared to its hydrochloride salt or protected intermediates, which require inert atmospheres or cold storage . These differences directly impact synthetic reproducibility, reaction conditions, and overall procurement costs.

Quantitative Differentiation Evidence for N-Benzylpiperidine-4-carboxamide Against Key Analogs


Free Base vs. Hydrochloride Salt: Purity and Physical Form Comparison

The free base form (CAS 101264-48-6) offers 95% purity as a powder with a melting point of 110–112°C, while the hydrochloride salt (CAS 320420-00-6) provides 98% purity as a solid requiring inert atmosphere storage . This difference is critical for reactions sensitive to ionic species or acid/base conditions.

Chemical Synthesis Medicinal Chemistry Procurement

Price per Gram Comparison Across Commercial Sources

Market analysis shows that N-benzylpiperidine-4-carboxamide (free base) is available at approximately $65–90 per gram from major suppliers, whereas its hydrochloride salt ranges from $30–46 per 250 mg [1][2]. The BOC-protected analog (tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate) is significantly more expensive due to additional synthetic steps.

Cost Analysis Procurement Industrial Scale

Synthetic Utility as a Sigma-1 Receptor Ligand Precursor

N-Benzylpiperidine-4-carboxamide serves as the foundational scaffold for high-affinity sigma-1 receptor ligands. In a published study, replacement of the N-benzylcarboxamide group with alternative substituents yielded compounds with sigma-1 Ki values as low as 3.7 nM and selectivity ratios (Kiσ2/Kiσ1) up to 351 [1]. The parent compound thus provides a validated starting point for structure–activity relationship (SAR) exploration.

Sigma-1 Receptor Medicinal Chemistry Drug Discovery

Storage Stability and Handling Requirements

The free base is stable at room temperature and requires no special atmosphere, whereas the hydrochloride salt must be stored under inert atmosphere at room temperature . Additionally, BOC-protected intermediates typically require –20°C storage , increasing logistical complexity.

Storage Conditions Logistics Lab Operations

Structural Uniqueness: Regioisomeric Differentiation from 1-Benzylpiperidine-4-carboxamide

N-Benzylpiperidine-4-carboxamide features a benzyl group attached to the amide nitrogen, whereas 1-benzylpiperidine-4-carboxamide (regioisomer) has the benzyl group on the piperidine nitrogen [1]. This regioisomeric difference alters hydrogen bonding capacity, nucleophilicity, and overall molecular geometry, leading to distinct reactivity profiles in amide coupling and receptor binding.

Structural Isomers Reactivity Medicinal Chemistry

Optimal Application Scenarios for N-Benzylpiperidine-4-carboxamide Based on Quantified Differentiation


Synthesis of High-Affinity Sigma-1 Receptor Ligands

As demonstrated by the Zampieri study, N-benzylpiperidine-4-carboxamide is an ideal starting material for generating piperidine-4-carboxamide derivatives with tunable sigma-1 affinity and selectivity [1]. The free base form provides the necessary non-ionic environment for subsequent amide modifications and is stable under ambient storage, streamlining synthetic workflows.

Cost-Effective Large-Scale Intermediate Production

For industrial synthesis where budget and storage logistics are critical, the hydrochloride salt offers higher purity and lower cost per gram [2][3]. However, the free base's room-temperature stability and lack of special atmosphere requirements make it more suitable for long-term storage in research labs with limited infrastructure .

Regiospecific Amide Bond Formation in Complex Molecule Synthesis

When synthetic schemes demand precise reactivity at the amide nitrogen, N-benzylpiperidine-4-carboxamide is the correct choice over its regioisomer 1-benzylpiperidine-4-carboxamide [4]. Using the wrong isomer could lead to undesired byproducts or failed coupling reactions, emphasizing the importance of structural fidelity in procurement.

Medicinal Chemistry SAR Studies on Sigma Receptors

The compound serves as a validated scaffold for exploring structure–activity relationships around sigma receptors [1]. Researchers can leverage the free base's purity and defined physical properties to systematically vary the N-benzylcarboxamide moiety and rapidly generate compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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